sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate
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Overview
Description
Pemetrexed disodium is a chemotherapy medication primarily used for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication . Pemetrexed disodium is marketed under the brand name Alimta and is known for its multi-targeted antifolate properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pemetrexed disodium involves several steps, starting with the synthesis of pemetrexed diacid. The diacid is then converted to its disodium form. One method involves dissolving pemetrexed diacid in sodium hydroxide solution, adjusting the pH, and then adding ethanol to precipitate the disodium salt . Another method includes acylation reactions using acetic acid and acetic anhydride to obtain intermediates, which are then processed to yield pemetrexed disodium .
Industrial Production Methods: Industrial production of pemetrexed disodium focuses on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography and gas chromatography are employed to ensure chemical purity and to monitor residual solvents . The production process also includes steps to maintain the stability of the compound, such as controlling the hygroscopicity and polymorphic forms .
Chemical Reactions Analysis
Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activity and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions involving pemetrexed disodium include sodium hydroxide, hydrochloric acid, and ethanol. The conditions often involve controlled pH levels and specific temperature ranges to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various polymorphic forms of pemetrexed disodium, which differ in their physicochemical properties such as solubility and stability .
Scientific Research Applications
Pemetrexed disodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research due to its ability to inhibit multiple folate-dependent enzymes involved in DNA synthesis . In medicine, it is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma . Additionally, its unique properties make it a valuable compound for studying the mechanisms of antifolate drugs and their effects on cellular metabolism .
Mechanism of Action
Pemetrexed disodium exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By disrupting these enzymes, pemetrexed disodium impedes the synthesis of purine and pyrimidine, which are essential for DNA replication and cell division . This multi-targeted approach makes it highly effective in slowing down the growth of cancer cells.
Comparison with Similar Compounds
- Methotrexate
- Raltitrexed
- Pralatrexate
Comparison: Pemetrexed disodium is unique among antifolate drugs due to its multi-targeted mechanism of action. While methotrexate primarily inhibits dihydrofolate reductase, pemetrexed disodium targets multiple enzymes, making it more versatile in its therapeutic applications . Raltitrexed and pralatrexate are also antifolate drugs, but they have different enzyme targets and clinical uses. Pemetrexed disodium’s ability to inhibit multiple folate-dependent enzymes gives it a broader spectrum of activity and makes it particularly effective in treating various types of cancer .
Properties
Molecular Formula |
C20H19N5Na2O6 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2 |
InChI Key |
NYDXNILOWQXUOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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